Asimadoline hydrochloride is a proprietary small molecule therapeutic, originally discovered by Merck KGaA of Darmstadt, Germany. It was initially developed to treat peripheral pain such as arthritis. Asimadoline is an orally administered agent that acts as a kappa opioid receptor agonist. It has shown encouraging clinical efficacy for the treatment of IBS in a barostat study in IBS patients and has the potential for treating other gastrointestinal diseases.
Molecular Structure Analysis
The molecular formula of Asimadoline hydrochloride is C27H30N2O2·HCl. The average molecular weight is 451.00 Da
Mechanism of Action
Asimadoline Hydrochloride exerts its effects primarily through the activation of kappa opioid receptors. [, , , ] These receptors are part of the opioid receptor family, which are involved in modulating pain perception, mood, and other physiological processes. [] By selectively activating kappa opioid receptors, Asimadoline Hydrochloride may offer potential therapeutic benefits in conditions related to pain and inflammation. [, ]
Applications
Gastrointestinal Disorders: Research suggests potential benefits of Asimadoline Hydrochloride in treating certain gastrointestinal disorders. [] Its ability to modulate gastrointestinal motility and visceral sensitivity through kappa opioid receptor activation makes it a potential candidate for further investigation in conditions such as irritable bowel syndrome. []
Related Compounds
Dynorphin B
Relevance: Like Dynorphin A, Dynorphin B is structurally unrelated to Asimadoline hydrochloride but shares the same target receptor, KOR . Although both compounds act as agonists, they demonstrate distinct effects on KOR regulation. In a study comparing the effects of various KOR ligands, Dynorphin B, like Dynorphin A, did not act as a pharmacological chaperone for KOR, unlike Asimadoline hydrochloride . This suggests that the structural differences between these peptide and non-peptide agonists influence their interactions with KOR and their subsequent effects on receptor trafficking and downregulation.
Relevance: U50,488H and Asimadoline hydrochloride are both classified as non-peptide KOR agonists . While they are structurally distinct, they share a common pharmacological target. A study examining the regulatory effects of different KOR ligands on KOR levels demonstrated that both U50,488H and Asimadoline hydrochloride caused a decrease in the mature form of KOR at the cell surface . This finding suggests that despite their structural differences, both compounds induce similar downregulation of KOR, likely through agonist-promoted mechanisms.
Relevance: TRK-820 and Asimadoline hydrochloride are both non-peptide KOR agonists . A study comparing the effects of various KOR agonists on KOR regulation demonstrated that both compounds decrease the level of mature KOR at the cell surface, suggesting a shared mechanism of agonist-induced receptor downregulation .
Ethylketocyclazocine
Relevance: Although Ethylketocyclazocine is structurally distinct from Asimadoline hydrochloride, both compounds are classified as non-peptide KOR agonists . Research on the regulation of KOR by different ligands demonstrated that both Ethylketocyclazocine and Asimadoline hydrochloride reduce cell surface levels of KOR, highlighting a potential shared mechanism for agonist-induced receptor downregulation, despite their structural differences and Ethylketocyclazocine's additional activity at MOR .
Bremazocine
Relevance: Bremazocine and Asimadoline hydrochloride, while structurally different, are both non-peptide KOR agonists . Bremazocine acts as a partial agonist at KOR, while Asimadoline hydrochloride acts as a full agonist . Despite these differences, both compounds were found to decrease the levels of mature KOR at the cell surface, suggesting a shared ability to promote KOR downregulation, albeit potentially through different mechanisms related to their distinct agonist efficacies .
Relevance: ICI 204,448 and Asimadoline hydrochloride are both categorized as non-peptide KOR agonists . A study investigating the effects of various KOR ligands on receptor regulation found that both ICI 204,448 and Asimadoline hydrochloride led to a decrease in the level of mature KOR present at the cell surface . This shared effect suggests that despite their structural differences, both compounds can induce KOR downregulation, likely through a common agonist-promoted mechanism.
Etorphine
Relevance: Etorphine and Asimadoline hydrochloride are both KOR agonists, although Etorphine exhibits activity at multiple opioid receptors, including MOR and DOR, while Asimadoline hydrochloride demonstrates selectivity for KOR . Despite their distinct structures and pharmacological profiles, both Etorphine and Asimadoline hydrochloride were shown to upregulate KOR levels .
Naloxone
Relevance: Unlike Asimadoline hydrochloride, which is a KOR agonist, Naloxone acts as a KOR antagonist . Despite their opposing actions at the receptor, both compounds were found to increase the level of mature KOR at the cell surface . This suggests that Naloxone, although an antagonist, can act as a pharmacological chaperone for KOR, promoting its maturation and trafficking to the cell surface, similar to the effects observed with certain KOR agonists like Asimadoline hydrochloride .
Norbinaltorphimine
Relevance: While structurally different from Asimadoline hydrochloride, Norbinaltorphimine shares the ability to increase the level of mature KOR at the cell surface, despite acting as a KOR antagonist . This suggests that both compounds, although with opposing actions at the receptor, might share a capacity to influence KOR trafficking and promote its presence at the cell surface .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Asimadoline is a proprietary small molecule therapeutic, originally discovered by Merck KGaA of Darmstadt, Germany. Asimadoline was originally developed to treat peripheral pain such as arthritis. Asimadoline is an orally administered agent that acts as a kappa opioid receptor agonist. It has shown encouraging clinical efficacy for the treatment of IBS in a barostat study in IBS patients and has the potential for treating other gastrointestinal diseases.
ARN3236 is an inhibitor of salt-inducible kinase 2 (SIK2; IC50 = <1 nM). It is selective for SIK2 over SIK1 and SIK3 (IC50s = 21.63 and 6.63 nM, respectively). It inhibits TNF-α secretion in RAW 264.7 cells (IC50 = ~2.5 µM) and reduces phosphorylation of the SIK2 targets CRTC3 and HDAC4 in macrophages when used at a concentration of 3 µM. ARN3236 inhibits growth of 10 ovarian cancer cell lines (IC50s = 0.8-2.6 µM) and increases the sensitivity of eight of them to paclitaxel. It halts the cell cycle at the G2/M phase and induces apoptosis and tetraploidy in SKOV3 cells when used at a concentration of 1 µM. ARN3236 (60 mg/kg per day) has an additive effect on reducing tumor growth when used in combination with paclitaxel in an ovarian cancer mouse xenograft model. ARN-3236 is potent, orally active and selective SIK2 inhibitor. ARN-3236 inhibited the growth of 10 ovarian cancer cell lines at an IC50 of 0.8 to 2.6 μmol/L. ARN-3236 enhanced sensitivity to paclitaxel in 8 of 10 cell lines, as well as in SKOv3ip (P = 0.028) and OVCAR8 xenografts. ARN-3236 uncoupled the centrosome from the nucleus in interphase, blocked centrosome separation in mitosis, caused prometaphase arrest, and induced apoptotic cell death and tetraploidy.
(+)-dihydrokaempferol is a tetrahydroxyflavanone having hydroxy groupa at the 3-, 4'-, 5- and 7-positions. It has a role as a metabolite. It is a tetrahydroxyflavanone, a member of dihydroflavonols, a secondary alpha-hydroxy ketone and a member of 4'-hydroxyflavanones. It is functionally related to a kaempferol. It is a conjugate acid of a (+)-dihydrokaempferol 7-oxoanion. Aromadendrin is a natural product found in Camellia sinensis, Maclura pomifera, and other organisms with data available. See also: Acai fruit pulp (part of).
Matrix metalloproteinases (MMPs) belong to a family of proteases that play a crucial role in tissue remodeling and repair by degrading extracellular matrix proteins to enable cell migration. During cancer progression both MMP-2 and MMP-9 play a role in metastatic tumor dispersion and angiogenesis. ARP 100 is a biphenylsulfonamide that acts as a selective inhibitor of MMP-2 demonstrating an IC50 value of 12 nM. Due to its specific zinc binding domain configuration, the inhibitory activity of ARP 100 is significantly less potent towards MMP-1, MMP-3, MMP-7, and MMP-9 (IC50 values are 50, 4.5, 50, and 2 µM, respectively). At 50 nM, ARP 100 suppresses the invasive behavior of HT1080 tumor cells grown on matrigel. ARP100 is a selective inhibitor of MMP-2 (IC50 = 12 nM); displays selectivity over MMP-9, MMP-3, MMP-1 and MMP-7 (IC50 values are 200, 4500, > 50000 and > 50000 nM respectively). Exhibits anti-invasive properties in HT1080 fibrosarcoma cells.
Aroplatin is a synthetic liposomal formulation of bis-neodecanoate diaminocyclohexane platinum (NDDP), a third-generation platinum complex analogue of cisplatin, with potential antineoplastic activity. After displacement of the 2 long-chain aliphatic leaving groups (neodecanoic acid), platinum diaminocyclohexane (DACH) complexes become highly reactive and alkylate macromolecules, forming both inter- and intra-strand DNA crosslinks and inhibiting DNA synthesis, which results in tumor cell cytotoxicity. Because DNA mismatch-repair (MMR) complexes do not recognize DACH–platinum adducts, DNA repair mechanisms are inhibited, overcoming limitations observed with other platinum-based agents. In addition, the liposomal encapsulation improves the bioavailability of NDDP and reduces its toxicity profile.